Cas no 898463-06-4 (N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide)

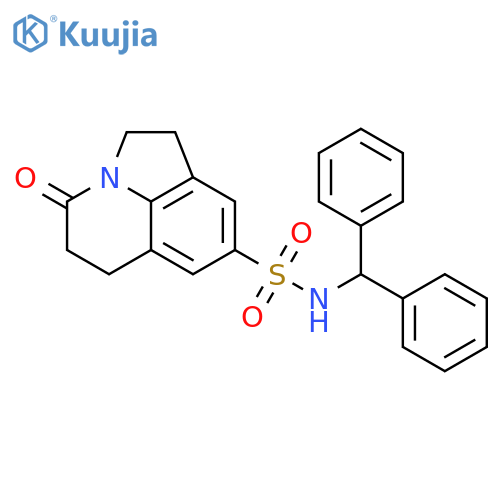

898463-06-4 structure

商品名:N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide

CAS番号:898463-06-4

MF:C24H22N2O3S

メガワット:418.508084774017

CID:5485311

N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4H-Pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, N-(diphenylmethyl)-1,2,5,6-tetrahydro-4-oxo-

- N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide

-

- インチ: 1S/C24H22N2O3S/c27-22-12-11-19-15-21(16-20-13-14-26(22)24(19)20)30(28,29)25-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23,25H,11-14H2

- InChIKey: NWGZSOSIEWKPKB-UHFFFAOYSA-N

- ほほえんだ: N12CCC3=C1C(=CC(S(NC(C1=CC=CC=C1)C1=CC=CC=C1)(=O)=O)=C3)CCC2=O

N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2665-0150-75mg |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-5μmol |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-2mg |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-4mg |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-2μmol |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-20μmol |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-10mg |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-5mg |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-25mg |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2665-0150-40mg |

N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |

898463-06-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

898463-06-4 (N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量